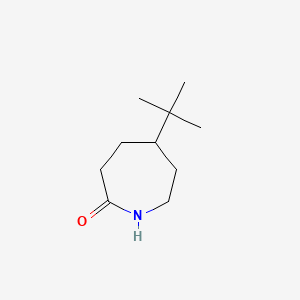

5-Tert-butylazepan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butylazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-10(2,3)8-4-5-9(12)11-7-6-8/h8H,4-7H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUFLMKKCFXJHER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(=O)NCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201313917 | |

| Record name | 4-tert-Butylcaprolactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32741-89-2 | |

| Record name | 4-tert-Butylcaprolactam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32741-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-tert-Butylazepan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032741892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002920001 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-tert-Butylcaprolactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(tert-butyl)hexahydro-2H-azepin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-tert-Butylazepan-2-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H88DJD3C8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 5 Tert Butylazepan 2 One

Strategies for Ring Expansion Reactions

Hydroxyalkyl Azide (B81097) Mediated Ring Expansion (Aubé Reaction)

The Aubé reaction is a powerful method for synthesizing N-substituted lactams from ketones and represents an asymmetric equivalent of the Schmidt reaction. researchgate.netnih.govresearchgate.net The process involves the reaction of a ketone with a hydroxyalkyl azide, typically in the presence of a Lewis acid promoter like boron trifluoride etherate (BF₃·OEt₂). nih.govnih.gov A key feature of this reaction is the in situ formation of a hemiketal intermediate, which effectively tethers the azide to the ketone, rendering the subsequent rearrangement intramolecular. researchgate.netchimia.ch This approach offers high yields and can be adapted for stereocontrol. nih.govresearchgate.net

The Aubé reaction is particularly well-suited for the ring expansion of 4-substituted cyclohexanones, such as 4-tert-butylcyclohexanone (B146137), to generate 5-substituted caprolactams. nih.govmdpi.com The reaction of 4-tert-butylcyclohexanone with an azido (B1232118) alcohol in the presence of a Lewis acid proceeds through a spirocyclic intermediate, which then undergoes a stereoelectronically controlled migration of one of the alpha-carbons to the nitrogen atom, with concomitant expulsion of nitrogen gas (N₂). nih.govd-nb.info

A procedure for synthesizing enantiomerically enriched (R)-5-tert-butylazepan-2-one has been detailed, which involves reacting 4-tert-butylcyclohexanone with a chiral azido alcohol promoted by BF₃·OEt₂. nih.gov The reaction of 4-tert-butylcyclohexanone with 1-azido-2-methoxypropanol, for instance, yields the corresponding N-substituted lactam with high selectivity. nih.gov The resulting N-hydroxyalkyl lactam can then be deprotected in a two-stage process to yield the final 5-tert-butylazepan-2-one. nih.gov

Table 1: Aubé Ring Expansion of 4-tert-butylcyclohexanone

| Azide Reagent | Lewis Acid | Product(s) | Yield | Diastereomeric Ratio | Reference(s) |

|---|---|---|---|---|---|

| 2-Aryl-1,3-hydroxyalkyl azide | Not specified | N-Aryl-5-tert-butylazepan-2-one diastereomers | 99% | 43:57 | nih.gov |

| 1-Azido-2-methoxypropanol | BF₃·OEt₂ | N-(2-methoxypropyl)-5-tert-butylazepan-2-one diastereomers | High | 96:4 (24:1) | nih.gov |

| (R)-1-Phenyl-3-azidopropanol | BF₃·OEt₂ | (R)-N-(1-phenyl-3-hydroxypropyl)-5-tert-butylazepan-2-one | High | High | nih.gov |

The use of chiral hydroxyalkyl azides, particularly chiral 1,3-azidopropanol derivatives, is crucial for achieving asymmetry in the ring expansion of prochiral ketones like 4-tert-butylcyclohexanone. researchgate.netnih.gov This asymmetric induction allows for the desymmetrization of the cyclohexanone (B45756), leading to the formation of an enantiomerically enriched lactam. researchgate.netchimia.ch

When a chiral 1,3-azidopropanol reacts with the ketone, two diastereomeric spirocyclic intermediates can form. d-nb.info The reaction proceeds preferentially through a conformer that minimizes steric interactions, such as placing a bulky substituent on the azido alcohol (e.g., a phenyl group) in an equatorial position. d-nb.info This conformational preference, combined with the requirement for an anti-periplanar alignment between the migrating C-C bond and the C-N₂⁺ bond, dictates which of the two methylene (B1212753) groups migrates, thereby establishing the stereocenter of the final product. d-nb.info

Studies have demonstrated that selectivities as high as 98:2 are achievable in the synthesis of substituted caprolactams using this method, which involves up to 1,7-stereoselection. researchgate.netnih.gov The reaction of 4-tert-butylcyclohexanone with (R)-1-phenyl-3-azidopropanol, for example, is a key step in a protocol to produce enantiomerically pure (R)-5-tert-butylazepan-2-one. nih.gov The choice of the azide's chirality directly controls the regiochemical outcome, allowing for the selective synthesis of either desired lactam regioisomer. d-nb.info

Table 2: Stereocontrol in Aubé Reaction with Chiral Azides

| Ketone | Chiral Azide Reagent | Key Feature | Outcome | Reference(s) |

|---|---|---|---|---|

| 4-Substituted Cyclohexanones | Chiral 1,2- and 1,3-hydroxyalkyl azides | Desymmetrization of prochiral ketone | Excellent 1,7-diastereoselectivity (≥93% ds) and yields (≥86%) | nih.govresearchgate.net |

| 4-tert-Butylcyclohexanone | Chiral 1,3-azidopropanol derivative | Enantiomerically pure reagent | Formation of a chiral lactam with high enantiopurity | nih.gov |

| 5α-Cholestan-3-one (Steroid A-ring) | (R)- or (S)-3-azido-1-phenylpropanol | Reagent-controlled regioselectivity | High regiochemical control, affording specific lactam regioisomers | d-nb.info |

Schmidt Rearrangement Approaches

The Schmidt reaction is a classic organic reaction where an azide, typically hydrazoic acid (HN₃), reacts with a carbonyl compound under acidic conditions to yield an amine or an amide after rearrangement and expulsion of nitrogen gas. wikipedia.orgorganic-chemistry.org When applied to cyclic ketones, the reaction provides a direct route to ring-expanded lactams. semanticscholar.org The reaction mechanism for ketones involves the acid-catalyzed nucleophilic addition of the azide to the carbonyl, forming an azidohydrin intermediate. organic-chemistry.org This intermediate then rearranges, with one of the alpha-alkyl groups migrating to the nitrogen, leading to the final amide product. wikipedia.org

The intermolecular Schmidt reaction involves the direct reaction of a ketone with an independent azide source, such as hydrazoic acid or an alkyl azide, promoted by a strong protic or Lewis acid. semanticscholar.orgsciencemadness.org While effective, this method often requires harsh conditions, and the use of highly toxic and explosive hydrazoic acid is a significant drawback. chimia.ch

The extension of this reaction to use alkyl azides in place of hydrazoic acid allows for the synthesis of N-substituted lactams. semanticscholar.orgsciencemadness.org For instance, the reaction of cyclohexanone with an alkyl azide can introduce nitrogen substitution directly. sciencemadness.org Potent Lewis acids like titanium tetrachloride (TiCl₄) have been found to facilitate these intermolecular reactions. sciencemadness.org In the context of this compound synthesis, a solution of 4-tert-butylcyclohexanone can be reacted with trimethylsilyl (B98337) azide (TMSN₃) in hexafluoroisopropanol (HFIP) in an intermolecular fashion. ku.edu

The intramolecular Schmidt reaction has emerged as a powerful tool for constructing complex nitrogen-containing heterocyclic systems. researchgate.netchimia.ch In this variant, the azide and the ketone (or a ketone precursor like a ketal or enol ether) are tethered within the same molecule. chimia.ch This intramolecularity often leads to more efficient cyclization under milder conditions compared to the intermolecular version.

The reaction is typically initiated by a Brønsted or Lewis acid, which activates the carbonyl group for intramolecular attack by the tethered azide. chimia.chsciencemadness.org This forms a cyclic intermediate that rearranges to the bicyclic lactam product. researchgate.net The Aubé reaction, discussed previously, can be considered a sophisticated variant of the intramolecular Schmidt reaction, where the tether is formed reversibly in situ through a hemiketal. researchgate.netchimia.ch This strategy cleverly bypasses the need to synthesize a covalently tethered azido-ketone substrate. The reaction of 4-tert-butylcyclohexanone with a hydroxyalkyl azide, leading to this compound, is a prime example of this efficient, tether-mediated intramolecular approach. chimia.ch

Beckmann Rearrangement Protocols

The Beckmann rearrangement is a cornerstone in the synthesis of lactams from cyclic ketones. wikipedia.orgslideshare.net This acid-catalyzed conversion of a ketoxime into an amide has been extensively studied and adapted for the production of substituted caprolactams like this compound. wikipedia.orgresearchgate.net The industrial synthesis of ε-caprolactam, the precursor to Nylon 6, is a prominent example of this reaction's utility. wikipedia.org

The synthesis of this compound via the Beckmann rearrangement commences with the corresponding ketoxime, 4-tert-butylcyclohexanone oxime. This precursor is typically prepared by reacting 4-tert-butylcyclohexanone with a hydroxylamine (B1172632) derivative. libretexts.org The core of the Beckmann rearrangement involves the acid-catalyzed rearrangement of this oxime. slideshare.netmasterorganicchemistry.com The process is stereospecific, with the group anti-periplanar to the hydroxyl group on the nitrogen atom migrating. wikipedia.org This migration, coupled with the expulsion of the hydroxyl group as a good leaving group (often facilitated by protonation in acidic media), leads to the formation of a nitrilium ion intermediate. slideshare.net Subsequent hydrolysis of this intermediate yields the final lactam product, this compound. slideshare.net One specific protocol reports the one-pot synthesis from 4-tert-butylcyclohexanone using hydroxylamine-O-sulfonic acid (HOSA) and a copper catalyst, which proceeds through the transient ketoxime intermediate to give 5-(tert-Butyl)azepan-2-one in an 85% yield. nih.gov

A diverse array of catalysts has been developed to promote the Beckmann rearrangement, aiming to move beyond the harsh conditions of traditional strong acids like concentrated sulfuric acid or phosphorus pentachloride. jocpr.com While these classical reagents are effective, their use can be incompatible with sensitive substrates and generate significant waste. jocpr.comaudreyli.com

Milder and more selective catalyst systems have been successfully employed. For instance, 2,4,6-trichloro Current time information in Colombo, LK.thieme-connect.comnih.govtriazine (TCT), or cyanuric chloride, in N,N-dimethylformamide (DMF) provides a very mild and selective procedure for converting ketoximes to amides at room temperature. audreyli.com Another approach utilizes a dual-catalyst system of Cu(OTf)₂ with hydroxylamine-O-sulfonic acid, where the copper(II) triflate is proposed to act as a Lewis acid to assist in the formation of the oxime intermediate and catalyze the subsequent rearrangement. nih.gov Other systems include the use of nano Fe₃O₄ particles under ultrasound irradiation, which enhances the reaction rate in a green solvent like water. scielo.org.mx Researchers have also explored combined cobalt salt and Lewis acid systems, which have been shown to effectively catalyze the rearrangement under mild conditions, improving conversion rates and reducing byproducts. scirp.org

The table below summarizes various catalyst systems used in the Beckmann rearrangement for producing lactams.

| Catalyst System | Reagents/Conditions | Key Findings | Reference |

| Classical Acids | Concentrated H₂SO₄, PCl₅, Polyphosphoric Acid | Effective but harsh conditions, can lead to byproducts. wikipedia.orgjocpr.com | wikipedia.orgjocpr.com |

| Copper(II) Triflate | Cu(OTf)₂, Hydroxylamine-O-sulfonic Acid | One-pot synthesis from ketone; 85% yield for this compound. nih.gov | nih.gov |

| Cyanuric Chloride | 2,4,6-trichloro Current time information in Colombo, LK.thieme-connect.comnih.govtriazine (TCT), DMF, Room Temp | Mild and selective, high yields, applicable to sensitive substrates. audreyli.com | audreyli.com |

| Cobalt/Lewis Acid | Cobalt Salt (10 mol%), Lewis Acid (10 mol%), MeCN, 80°C | Combined use significantly improves conversion rates over cobalt salt alone. scirp.org | scirp.org |

| Nanoparticles | Nano Fe₃O₄, Ultrasound, H₂O | Green and efficient method; 98% yield for ε-caprolactam in 45 min. scielo.org.mx | scielo.org.mx |

| Organic Acids | Tartaric Acid, Citric Acid, etc., Solvent-free, 180°C | Naturally occurring acids act as efficient promoters under thermal conditions. researchgate.net | researchgate.net |

Photochemical Dearomative Ring Expansion Strategies

Novel synthetic routes are being explored to access caprolactam structures from readily available aromatic compounds. One such innovative approach involves the photochemical dearomatization of nitroarenes. thieme-connect.comsorbonne-universite.fr

A recently developed strategy enables the synthesis of caprolactams from simple nitroarenes in a three-step process. thieme-connect.comthieme-connect.de This method is based on a photochemical dearomative ring expansion that transforms the six-membered aromatic ring into a seven-membered lactam. researchgate.net The process is initiated by the photoexcitation of a nitroarene with blue light in the presence of a phosphite (B83602) reagent like P(Oi-Pr)₃. thieme-connect.comsorbonne-universite.fr This leads to the deoxygenation of the nitro group to form a highly reactive singlet nitrene intermediate. thieme-connect.comsorbonne-universite.fr The singlet nitrene then undergoes an intramolecular N-insertion into the benzene (B151609) ring, leading to a ring expansion that forms a 3H-azepine intermediate. thieme-connect.comsorbonne-universite.fr Subsequent selective hydrogenation of the diene component of the azepine, followed by hydrolysis of the resulting amidine, affords the desired caprolactam. thieme-connect.com This method provides a powerful way to convert simple, functionalizable aromatic substrates into complex seven-membered saturated heterocycles at room temperature. thieme-connect.comsorbonne-universite.fr

Asymmetric Synthesis Approaches for Enantiomerically Enriched Forms

The synthesis of specific enantiomers of this compound is of significant interest for applications in pharmaceutical development. This requires asymmetric synthesis strategies capable of high stereocontrol.

An effective method for producing enantiomerically enriched (R)-5-tert-butylazepan-2-one involves a diastereoselective ring-expansion reaction of the prochiral 4-tert-butylcyclohexanone. nih.govacs.org This approach is a modification of the Schmidt reaction and utilizes a chiral 1,3-azidopropanol derivative to induce asymmetry. nih.govresearchgate.net

The procedure involves reacting 4-tert-butylcyclohexanone with a chiral azide, such as (R)-1-phenyl-3-azidopropanol, in the presence of a Lewis acid promoter like boron trifluoride etherate (BF₃·OEt₂). nih.govresearchgate.net This reaction proceeds with high diastereoselectivity (≥93% ds) to yield the corresponding ring-expanded N-substituted lactam. acs.org The high selectivity is attributed to attractive, nonbonded interactions, specifically cation-π interactions, that stabilize the transition state leading to the desired diastereomer. researchgate.net The chiral auxiliary on the nitrogen atom is subsequently removed in a two-stage process to furnish the final enantiomerically pure (R)-5-tert-butylazepan-2-one. nih.gov This protocol has proven to be more selective than competing processes and is generally applicable for the asymmetric synthesis of 5-substituted caprolactams. nih.govresearchgate.net

Chiral Auxiliary-Mediated Synthesis

The asymmetric synthesis of this compound can be effectively achieved using a chiral auxiliary to control stereochemistry during a key ring-expansion step. A prominent method involves a Schmidt reaction of a symmetrically substituted cyclohexanone with a chiral hydroxyalkyl azide, which serves as the chiral auxiliary. nih.govacs.org This technique provides a reliable pathway to enantiomerically enriched 5-substituted caprolactams.

A detailed protocol has been established for the synthesis of (R)-5-tert-butylazepan-2-one starting from 4-tert-butylcyclohexanone. nih.gov The process employs a chiral 1,3-azidopropanol derivative, specifically (R)-1-phenyl-3-azidopropanol, as the chiral auxiliary. nih.gov This auxiliary is prepared in a single step from a commercially available halide precursor. nih.gov The key ring-expansion reaction is promoted by a Lewis acid, boron trifluoride etherate (BF(3)·OEt(2)), and proceeds with high diastereoselectivity. nih.govacs.org The high selectivity is attributed to a stabilizing cation-pi interaction between an aryl group on the auxiliary and the dinitrogen leaving group, which controls the conformation of the reaction intermediate. researchgate.net

Following the ring expansion, the chiral auxiliary attached to the lactam nitrogen is removed in a two-stage process to yield the final, enantiomerically pure lactam. nih.gov This protocol is noted for its high selectivity compared to other competing methods and its general applicability for preparing 5-substituted caprolactams. nih.gov

Table 1: Chiral Auxiliary-Mediated Synthesis of (R)-5-Tert-butylazepan-2-one

| Starting Material | Chiral Auxiliary | Promoter / Lewis Acid | Key Reaction Type | Outcome | Reference |

|---|---|---|---|---|---|

| 4-tert-butylcyclohexanone | (R)-1-phenyl-3-azidopropanol | BF(3)·OEt(2) | Asymmetric Schmidt Ring Expansion | Enantiomerically enriched (R)-5-tert-butylazepan-2-one with high diastereoselectivity (≥93% ds) | nih.govacs.org |

Enantioselective Catalysis in Lactam Formation

Enantioselective catalysis offers a more atom-economical approach to chiral lactams by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically pure product. For the synthesis of chiral seven-membered ring lactams, such as substituted azepan-2-ones, rhodium-catalyzed asymmetric hydrogenation has proven to be a powerful tool. dntb.gov.uarsc.org

Research has demonstrated that various chiral seven-membered β-substituted lactams can be successfully prepared via the asymmetric hydrogenation of the corresponding α,β-unsaturated lactam precursors. dntb.gov.ua One highly effective catalytic system employs a rhodium catalyst paired with a bisphosphine-thiourea ligand, known as ZhaoPhos. dntb.gov.ua This system has achieved outstanding results, with reports of up to >99% conversion, 99% yield, and >99% enantiomeric excess (ee). dntb.gov.ua The success of the ZhaoPhos ligand is partly attributed to hydrogen bonding between its thiourea (B124793) motif and the enone carbonyl of the substrate, which contributes to the high reactivity and stereoselection. rsc.org This method represents a significant advancement in the catalytic enantioselective synthesis of this class of compounds.

Table 2: Enantioselective Catalysis for Chiral Azepan-2-one (B1668282) Analogs

| Reaction Type | Catalyst System | Substrate Class | Reported Efficiency | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Rh/bisphosphine-thiourea ligand (ZhaoPhos) | α,β-Unsaturated 7-membered lactams | Up to >99% conversion, 99% yield, >99% ee | dntb.gov.ua |

Emerging and Novel Synthetic Routes

The field of organic synthesis is continuously advancing, with the development of novel reaction sequences and the adoption of principles aimed at increasing efficiency and sustainability.

Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. tcichemicals.comorganic-chemistry.org This approach is prized in medicinal and combinatorial chemistry for its ability to rapidly generate complex molecules in a one-pot fashion, which is both time-saving and reduces waste. tcichemicals.com Well-known MCRs include the Strecker synthesis of α-amino acids, the Hantzsch dihydropyridine (B1217469) synthesis, and the Ugi and Biginelli reactions. tcichemicals.comorganic-chemistry.org

Despite the power of MCRs for creating diverse molecular scaffolds, their specific application to the direct synthesis of this compound or related 5-substituted ε-lactams is not yet well-documented in the literature. The development of new MCRs to construct the azepan-2-one core remains an area of synthetic interest, offering potential for future innovation in accessing this structural motif.

Green Chemistry Approaches to Azepan-2-one Synthesis

Green chemistry principles focus on designing chemical processes that minimize the use and generation of hazardous substances. nih.gov For lactam synthesis, this often involves exploring alternative energy sources, using environmentally benign solvents, or employing catalytic methods.

A novel and greener approach for the synthesis of 5-(tert-butyl)azepan-2-one has been reported using a photochemical strategy. thieme-connect.de This method involves the dearomative ring expansion of a nitroarene precursor. The reaction proceeds under photochemical conditions, using light as a clean energy source to drive the transformation. This route provides the target compound in a 44% isolated yield. thieme-connect.de This photochemical approach represents an innovative and sustainable alternative to traditional synthetic methods.

Table 3: Emerging Photochemical Synthesis of this compound

| Method | Key Precursor | Energy Source | Reported Yield | Reference |

|---|---|---|---|---|

| Dearomative Ring Expansion | Substituted Nitroarene | Photochemical (Light) | 44% (isolated) | thieme-connect.de |

Reaction Mechanisms and Stereochemical Control in 5 Tert Butylazepan 2 One Formation

Mechanistic Pathways of Ring Expansion Reactions

Ring expansion reactions are a cornerstone in the synthesis of medium-sized rings like the azepan-2-one (B1668282) core of 5-tert-butylazepan-2-one. These reactions transform a readily available smaller ring, typically a cyclohexanone (B45756) derivative, into the desired seven-membered lactam.

Mechanism of the Aubé Reaction

The Aubé reaction is a powerful method for the synthesis of N-substituted lactams through the reaction of an azido (B1232118) alcohol with a ketone. researchgate.netnih.gov In the context of this compound synthesis, this involves the reaction of 4-tert-butylcyclohexanone (B146137) with a suitable azido alcohol. The mechanism is initiated by the formation of a hemiacetal in situ, which serves as a temporary tether, facilitating an intramolecular azide (B81097) addition. nih.gov

A Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), promotes the reaction. nih.govnih.gov It activates the ketone for nucleophilic attack by the alcohol of the azido alcohol, leading to the formation of an N-diazonium intermediate. This intermediate then undergoes a rearrangement, resulting in an iminium ether intermediate, which is subsequently hydrolyzed to yield the final lactam product. nih.gov A proposed mechanism involves the Lewis acid-promoted formation of this N-diazonium intermediate, which then rearranges. nih.gov

Schmidt Rearrangement Mechanistic Insights

The Schmidt reaction is another fundamental transformation for synthesizing amides and lactams from ketones using hydrazoic acid (HN₃) under acidic conditions. wikipedia.orgorganic-chemistry.org When applied to 4-tert-butylcyclohexanone, it provides a direct route to this compound.

The reaction begins with the protonation of the ketone's carbonyl group, which activates it for nucleophilic attack by the azide. wikipedia.org This addition forms an azidohydrin intermediate. Following the formation of the azidohydrin, the reaction can proceed through two proposed pathways:

Beckmann-like Pathway: The azidohydrin can lose water to form a diazoiminium ion. Subsequently, one of the alkyl groups attached to the original carbonyl carbon migrates to the nitrogen atom, leading to the expulsion of dinitrogen gas (N₂). This migration results in a nitrilium intermediate, which is then attacked by water to form a protonated imidic acid. Deprotonation of this species yields the final amide or lactam. This pathway is thought to be favored in non-aqueous acids. wikipedia.orgyoutube.com

Baeyer-Villiger-like Pathway: Alternatively, the migration step can occur directly after the protonation of the azidohydrin intermediate, in a manner analogous to the Baeyer-Villiger oxidation. This leads to a protonated amide, which upon loss of a proton, gives the final product. Aqueous acids are believed to favor this pathway. wikipedia.orgyoutube.com

The intramolecular version of the Schmidt reaction has proven to be particularly valuable in the synthesis of complex nitrogen-containing heterocycles. wikipedia.org

Photochemical Reaction Mechanisms

A novel approach to the synthesis of caprolactams, including this compound, utilizes a photochemical dearomative ring expansion of nitroarenes. sorbonne-universite.fr This method starts with a substituted nitroarene and converts it into the corresponding caprolactam in a three-step process. sorbonne-universite.fr

The key mechanistic step is the photoexcitation of the nitroarene with blue light in the presence of a phosphine (B1218219) reagent, such as triisopropyl phosphite (B83602) (P(Oi-Pr)₃). sorbonne-universite.fr This process converts the nitro group into a singlet nitrene. The highly reactive nitrene then undergoes an N-insertion into the aromatic ring, expanding it to a seven-membered 3H-azepine intermediate. sorbonne-universite.fr

Following the photochemical ring expansion, the resulting 3H-azepine is subjected to hydrogenation to form a saturated amidine, which is then hydrolyzed to afford the desired caprolactam. sorbonne-universite.fr This strategy allows the substitution pattern of the initial nitroarene to be directly translated to the final azepane product. sorbonne-universite.fr For the synthesis of this compound, this method yielded the product in 44% isolated yield. sorbonne-universite.fr

Stereochemical Induction and Control in Asymmetric Syntheses

Achieving high levels of stereocontrol is a critical aspect of modern organic synthesis, particularly for producing enantiomerically pure compounds. wikipedia.org In the synthesis of this compound, controlling the stereochemistry at the C5 position is of primary interest.

Diastereoselectivity and Enantioselectivity

Diastereoselectivity and enantioselectivity refer to the preferential formation of one diastereomer or enantiomer over others in a chemical reaction. wikipedia.orgmsu.edu In the context of synthesizing chiral this compound, these concepts are paramount.

One effective method for achieving high enantioselectivity is through a ring-expansion reaction of 4-substituted cyclohexanones using a chiral 1,3-azidopropanol derivative. nih.gov This asymmetric Schmidt reaction allows for the conversion of a symmetrical ketone into an enantiomerically pure lactam. researchgate.netnih.gov The stereochemical outcome of these reactions is governed by a set of principles, including the preferential migration of the C-C bond that is anti-periplanar to the departing nitrogen in the aminodiazonium ion intermediate. researchgate.net

The use of chiral catalysts can also induce enantioselectivity. For instance, enantioselective phase-transfer catalysis has been successfully employed for the α-alkylation of malonates, achieving high chemical yields and excellent enantioselectivities (up to 98% ee). frontiersin.orgresearchgate.netnih.gov While not directly applied to this compound in the provided sources, this principle of using a chiral catalyst to control the stereochemical outcome is a cornerstone of asymmetric synthesis. wikipedia.org

The following table summarizes the results of an enantioselective synthesis of (R)-5-tert-butylazepan-2-one using a hydroxyalkyl azide mediated ring-expansion.

| Reactant | Chiral Reagent | Promoter | Product | Enantiomeric Purity | Reference |

| 4-tert-butylcyclohexanone | (R)-1-phenyl-3-azidopropanol | BF₃·OEt₂ | (R)-5-tert-butylazepan-2-one | High | nih.gov |

Influence of Chiral Auxiliaries

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary can typically be removed and recovered. wikipedia.org The principle behind their use is that the inherent chirality of the auxiliary biases the reaction to favor the formation of one stereoisomer over another. wikipedia.org

Several factors are crucial for an effective chiral auxiliary: it should be easy to attach and remove, provide significant steric hindrance to direct the reaction, and have a rigid conformation to enhance stereoselectivity. numberanalytics.com

Commonly used chiral auxiliaries include Evans' oxazolidinones, Oppolzer's camphorsultam, and Myers' pseudoephedrine. numberanalytics.comresearchgate.net These auxiliaries have been successfully applied in a variety of asymmetric reactions, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.net For example, the use of a chiral 1,3-azidopropanol derivative in the Aubé reaction to synthesize enantiomerically enriched (R)-5-tert-butylazepan-2-one can be seen as an application of a chiral reagent that directs the stereochemical outcome, a concept closely related to the use of chiral auxiliaries. nih.gov The chiral fragment of the azido alcohol dictates the facial selectivity of the ring expansion.

The table below provides examples of common chiral auxiliaries and their applications.

| Chiral Auxiliary | Typical Application | Reference |

| Evans' Oxazolidinones | Asymmetric aldol reactions | numberanalytics.comresearchgate.net |

| Oppolzer's Camphorsultam | Asymmetric alkylations | numberanalytics.comresearchgate.net |

| Myers' Pseudoephedrine | Asymmetric alkylations | numberanalytics.com |

| (R)-1-phenyl-3-azidopropanol | Asymmetric ring expansion | nih.gov |

Role of Lewis Acids and Other Promoters in Stereocontrol

The stereocontrolled synthesis of this compound, a chiral caprolactam, is significantly influenced by the use of Lewis acids as promoters. Research has demonstrated that Lewis acids are crucial for activating the substrates in key bond-forming reactions, thereby directing the stereochemical outcome.

A prominent and well-documented method for synthesizing enantiomerically enriched (R)-5-tert-butylazepan-2-one involves the ring-expansion of 4-tert-butylcyclohexanone. nih.gov This reaction is accomplished using a chiral auxiliary, specifically a chiral 1,3-azidopropanol derivative, and is promoted by a Lewis acid. nih.gov Among various Lewis acids, boron trifluoride etherate (BF₃·OEt₂) has been identified as a particularly effective promoter for this transformation. nih.govresearchgate.net

The role of BF₃·OEt₂ is to activate the ketone substrate, facilitating the nucleophilic attack by the azide. nih.gov This activation is a common strategy in organic synthesis, where the Lewis acid coordinates to an electronegative atom, such as the oxygen of a carbonyl group, making the substrate more electrophilic. wikipedia.org In the synthesis of (R)-5-tert-butylazepan-2-one, the Lewis acid-promoted reaction proceeds through an asymmetric ring expansion, leading to the formation of an intermediate iminium ether, which is subsequently hydrolyzed to yield the desired lactam. researchgate.net The protocol is noted for its high diastereoselectivity, which is essential for producing the final product in high enantiopurity after the removal of the chiral directing group. nih.gov

The effectiveness of Lewis acids in controlling stereochemistry is a widely applied principle in the synthesis of various lactams, not limited to the azepanone scaffold. Cooperative catalysis, where a Lewis acid works in concert with another catalyst like an N-heterocyclic carbene, has been shown to produce γ-lactams with exceptional levels of diastereo- and enantioselectivity. nih.govresearchgate.net In such systems, the Lewis acid activates an electrophile, while the co-catalyst activates the nucleophile, creating a highly controlled environment for the reaction. nih.gov Although this specific cooperative approach has not been detailed for this compound, the underlying principle of Lewis acid activation to control stereoselectivity remains consistent. wikipedia.orgnih.gov

Table 1: Role of Lewis Acid in the Synthesis of (R)-5-tert-butylazepan-2-one

| Parameter | Description | Reference |

|---|---|---|

| Reactants | 4-tert-butylcyclohexanone and (R)-1-phenyl-3-azidopropanol | nih.gov |

| Lewis Acid Promoter | Boron trifluoride etherate (BF₃·OEt₂) | nih.govresearchgate.net |

| Function of Lewis Acid | Activates the ketone for nucleophilic attack by the azide. | nih.govwikipedia.org |

| Reaction Type | Diastereoselective ring-expansion. | nih.gov |

| Outcome | Formation of enantiomerically enriched (R)-5-tert-butylazepan-2-one with high selectivity. | nih.gov |

Intermolecular and Intramolecular Selectivity

The synthesis of this compound primarily highlights the concept of intermolecular selectivity , where two separate molecules react to form a new, larger entity with a defined stereochemistry. The established protocol involves the reaction between 4-tert-butylcyclohexanone and a chiral azide, (R)-1-phenyl-3-azidopropanol. nih.gov The selectivity in this context is diastereoselectivity, dictated by the pre-existing stereocenter on the chiral azide. This reagent acts as a chiral auxiliary, directing the ring expansion in a way that preferentially forms one diastereomer of the resulting N-substituted lactam. This high level of intermolecular diastereoselectivity is crucial as it allows for the subsequent synthesis of the enantiomerically pure target compound. nih.gov

The selectivity of intermolecular reactions can be influenced by various factors, including the nature of the reactants, catalysts, and reaction conditions. nih.govnih.gov In the case of this compound synthesis, the choice of the Lewis acid promoter is critical for achieving the desired outcome. nih.govresearchgate.net

In contrast, an intramolecular approach would involve a single molecule undergoing a cyclization or rearrangement to form the lactam ring. While the primary documented synthesis of this compound is intermolecular, related seven-membered heterocyclic rings have been synthesized using intramolecular reactions, such as the intramolecular Schmidt reaction. acs.org This type of reaction involves an azide and a ketone functionality tethered within the same molecule. The reaction is promoted by an acid and proceeds via an intramolecular nucleophilic attack to form the cyclic product. The stereochemical outcome of such intramolecular reactions is often governed by the conformational constraints of the tether connecting the reacting groups. beilstein-journals.org

For instance, the intramolecular Schmidt reaction of symmetric azido 1,3-hexanediones has been used to asymmetrically synthesize azaquaternary pyrroloazepine skeletons. acs.org This demonstrates the potential for high stereocontrol in intramolecular lactam-forming reactions. The selectivity between intermolecular and intramolecular pathways can often be controlled by reaction conditions, such as substrate concentration; high concentrations tend to favor intermolecular reactions, whereas intramolecular reactions are favored under high dilution conditions. nih.gov

Table 2: Comparison of Selectivity in Lactam Synthesis Strategies

| Selectivity Type | Description | Application Example | Key Controlling Factors | Reference |

|---|---|---|---|---|

| Intermolecular | Reaction between two or more separate molecular entities. | Synthesis of (R)-5-tert-butylazepan-2-one from 4-tert-butylcyclohexanone and a chiral azide. | Chiral auxiliaries, catalysts (e.g., Lewis acids), substrate concentration. | nih.govnih.gov |

| Intramolecular | Reaction involving the transformation of a single molecule. | Asymmetric synthesis of azaquaternary pyrroloazepine skeletons via intramolecular Schmidt reaction. | Tether length and rigidity, conformational preferences, reaction conditions (e.g., dilution). | acs.orgbeilstein-journals.org |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules in solution. organicchemistrydata.org For 5-Tert-butylazepan-2-one, NMR is crucial for assigning the configuration of the stereocenter at C5 and for understanding the conformational dynamics of the seven-membered azepane ring. The presence of the bulky tert-butyl group significantly influences the conformational preferences of the ring. libretexts.org

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial, fundamental information about the molecular structure. udel.edu The ¹H NMR spectrum is expected to show distinct signals for the protons on the azepane ring and the characteristic singlet for the nine equivalent protons of the tert-butyl group. The ¹³C NMR spectrum would display ten unique carbon signals, including the carbonyl carbon of the lactam, the quaternary carbon of the tert-butyl group, and the carbons of the ring.

To definitively assign these signals and establish connectivity, two-dimensional (2D) NMR experiments are indispensable. acs.org

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks within the azepane ring, allowing for the tracing of adjacent methylene (B1212753) groups. udel.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, enabling the unambiguous assignment of each carbon atom that bears protons.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are predicted values based on chemical principles. Actual experimental values may vary.)

| Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity |

|---|---|---|---|

| C2 (C=O) | ~175 | - | - |

| C3 | ~35-45 | ~2.2-2.5 | m |

| C4 | ~25-35 | ~1.5-1.9 | m |

| C5 | ~45-55 | ~1.5-1.9 | m |

| C6 | ~25-35 | ~1.5-1.9 | m |

| C7 | ~40-50 | ~3.0-3.4 | m |

| N-H | - | ~5.5-7.0 | br s |

| C(CH₃)₃ | ~32 | - | - |

| C(CH₃)₃ | ~27 | ~0.9 | s |

The seven-membered ε-caprolactam ring is flexible and can exist in several conformations, with (pseudo) chair forms being the most energetically favored. rsc.org The introduction of a bulky tert-butyl substituent at the C5 position is expected to lock the ring into a preferred conformation to minimize steric strain, likely a chair conformation with the tert-butyl group in an equatorial position. libretexts.org

Dynamic NMR (DNMR) spectroscopy, involving the acquisition of NMR spectra at various temperatures, is the ideal technique to study these conformational dynamics. researchgate.net At room temperature, the rate of conformational exchange (e.g., ring inversion) might be fast on the NMR timescale, resulting in averaged, sharp signals. As the temperature is lowered, this exchange process slows down. researchgate.net If the exchange rate becomes slow enough, separate signals for the axial and equatorial protons of the methylene groups may be observed, and the single set of ring proton signals would broaden and then resolve into two distinct sets corresponding to the two interconverting chair conformers. researchgate.netresearchgate.net From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the ring inversion process can be calculated, providing quantitative insight into the conformational stability. researchgate.net

Mass Spectrometry for Molecular Formula and Fragment Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is fundamental for determining the molecular weight and elemental formula of a compound and can reveal structural details through the analysis of fragmentation patterns. udel.edu

High-Resolution Mass Spectrometry (HRMS) is capable of measuring m/z values with very high precision (typically to within 5 ppm). researchgate.net This accuracy allows for the unambiguous determination of a molecule's elemental formula. For this compound, with the molecular formula C₁₀H₁₉NO, HRMS would be used to confirm the exact mass of its molecular ion ([M]⁺˙ or protonated molecule [M+H]⁺). This confirmation is a critical first step in its structural characterization. nih.gov

Electron Ionization (EI) is a common technique that can lead to extensive fragmentation. The fragmentation pattern of this compound would be expected to show characteristic losses related to its structure. The most prominent fragmentation would likely be the cleavage of the C5-C(CH₃)₃ bond, resulting in the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da) to form a stable secondary carbocation. Another typical fragmentation pathway for lactams involves alpha-cleavage adjacent to the carbonyl group or the ring-opening fragmentation. rsc.orgacs.orglibretexts.org

Table 2: Predicted Key Fragment Ions for this compound in EI-MS (Note: These are predicted fragmentation patterns based on established principles.)

| m/z Value (Predicted) | Ion Structure / Proposed Loss |

|---|---|

| 169 | [M]⁺˙, Molecular Ion |

| 154 | [M - CH₃]⁺, Loss of a methyl radical |

| 112 | [M - C₄H₉]⁺, Loss of tert-butyl radical |

| 84 | Fragment from ring cleavage |

| 57 | [C₄H₉]⁺, tert-butyl cation |

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state. mdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, from which atomic positions can be determined with high precision. redalyc.orgrsc.org

For this compound, an X-ray crystal structure would provide unambiguous proof of its constitution and relative stereochemistry. Key information obtained would include:

The precise bond lengths and bond angles of the entire molecule.

The definitive conformation of the seven-membered azepane ring in the solid state (e.g., chair, boat, or twist-boat). rsc.org

The exact orientation (axial or equatorial) of the tert-butyl group relative to the ring.

Details of intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amide N-H and C=O groups, which often form dimeric structures in related caprolactams. rsc.org

If the compound is resolved into its individual enantiomers, X-ray crystallography using anomalous dispersion methods can also be used to determine the absolute configuration of the chiral center at C5. To date, a crystal structure for this compound has not been reported in the publicly accessible Cambridge Structural Database.

Computational and Theoretical Studies on 5 Tert Butylazepan 2 One and Analogues

Conformational Analysis of Seven-Membered Rings

Seven-membered rings, such as the azepan-2-one (B1668282) core, are conformationally complex due to their high degree of flexibility. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and the energy barriers between them, which is crucial for understanding a molecule's physical properties and chemical reactivity. lumenlearning.com

The potential energy surface, or energy landscape, represents the energy of a molecule as a function of its geometry. ox.ac.ukresearchgate.net Stable conformations correspond to local minima on this landscape. ox.ac.uk For ε-caprolactam and its derivatives, the chair-type conformation is generally found to be the most stable. researchgate.netrsc.org These chair forms typically feature a planar lactam group to maximize amide resonance. rsc.org

The introduction of substituents dramatically influences the conformational preferences. A bulky substituent like a tert-butyl group introduces significant steric hindrance. lumenlearning.com In cyclohexane (B81311) rings, a tert-butyl group strongly disfavors the axial position. In more complex cases, such as cis-1,4-di-tert-butylcyclohexane, the steric strain associated with having a tert-butyl group in an axial position can be so great that the molecule adopts a non-chair conformation, such as a twisted boat, to place both bulky groups in lower-energy pseudo-equatorial positions. upenn.edu

For 5-tert-butylazepan-2-one, it is predicted that the tert-butyl group would overwhelmingly favor an equatorial position on a chair-like conformer. This preference would likely lock the ring into a specific chair conformation or potentially stabilize a twisted-chair or boat conformer where steric interactions are minimized. The relative energies of these potential conformers can be calculated to identify the global minimum on the energy landscape.

| Conformation | General Stability Features | Predicted Influence of C5-tert-butyl Group |

|---|---|---|

| Chair | Often the most stable form for unsubstituted ε-caprolactam. researchgate.net | Strong preference for the tert-butyl group to be in an equatorial position. |

| Boat | Generally higher in energy than the chair form. | May become more accessible if it allows the tert-butyl group to avoid unfavorable steric interactions. |

| Twist-Chair/Twist-Boat | Intermediate energy conformations that serve as transition states for ring inversion. | Could become a stable minimum to alleviate the steric strain from the bulky tert-butyl group, similar to substituted cyclohexanes. upenn.edu |

The surrounding solvent can influence the conformational equilibrium of a molecule by preferentially stabilizing certain conformers. wikipedia.org This stabilization arises from non-covalent interactions such as hydrogen bonding and dipole-dipole interactions. wikipedia.org A change in solvent polarity or hydrogen-bonding capability can shift the equilibrium towards the conformer that interacts most favorably with the solvent. wikipedia.orgweebly.com

Prediction of Reactivity and Stereoselectivity

Computational methods are powerful tools for predicting the reactivity and stereoselectivity of chemical reactions. By analyzing the electronic properties and conformational energies of reactants and transition states, a detailed picture of the reaction pathway can be constructed.

The reactivity of this compound can be predicted by examining its frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) and its molecular electrostatic potential (MEP) map. These analyses reveal the likely sites for nucleophilic and electrophilic attack.

Stereoselectivity is determined by the relative energy barriers of the pathways leading to different stereoisomeric products. The stable ground-state conformation of this compound, as determined by conformational analysis, is the starting point for this investigation. The bulky tert-butyl group at the C5 position is expected to exert significant steric control, blocking one face of the ring and directing the approach of reagents to the opposite, less hindered face. Computational models can precisely quantify the energy difference between the transition states for attack from each face, allowing for a prediction of the major product. This approach has been successfully applied to predict the stereoselectivity of nucleophilic additions to related lactam systems. beilstein-journals.org

Transition State Analysis

The study of transition states is fundamental to understanding the kinetics and mechanisms of chemical reactions. For reactions involving azepan-2-one (caprolactam) systems, such as the Beckmann rearrangement, computational studies have been instrumental in mapping out the reaction pathways.

The Beckmann rearrangement, a classic method for synthesizing amides from oximes, is often catalyzed by acids. wikipedia.org Computational studies on the rearrangement of acetone (B3395972) oxime in a Beckmann solution (comprising acetic acid and a proton source) have revealed a detailed mechanism. wikipedia.org The process involves the participation of three acetic acid molecules and one proton. In the transition state leading to the formation of an iminium ion, the migration of a methyl group to the nitrogen atom occurs in a concerted fashion with the departure of the hydroxyl group. wikipedia.org The oxygen of the departing hydroxyl group is stabilized by the surrounding acetic acid molecules. wikipedia.org

While specific transition state analyses for the direct synthesis of this compound were not found in the provided search results, the principles derived from studies on related systems are highly relevant. For instance, the stereospecificity of the Beckmann rearrangement is a key aspect, with the migrating group typically being anti-periplanar to the leaving group on the nitrogen. wikipedia.org Computational models help to rationalize this stereospecificity by calculating the energy barriers for different transition state geometries.

Furthermore, computational studies have been employed to investigate the ring inversion of ε-caprolactam. The energy barrier for the inversion of the most stable chair conformation of ε-caprolactam has been calculated to be a free energy of ΔG‡ = 10.5 kcal/mol at the B3LYP/6-311+G(d,p) level of theory, which shows good agreement with the experimental value of 10.3 kcal/mol. researchgate.net This type of analysis is crucial for understanding the dynamic conformational behavior of the azepan-2-one ring system, which is a foundational aspect for analyzing the transition states of its reactions.

A computational study on the Beckmann rearrangement of formaldehyde (B43269) oxime highlighted the active role of the solvent in the reaction mechanism. acs.org The calculations, performed at the MPn and QCISD(T) levels with various basis sets, indicated that the rate-determining step is a 1,2-H-shift. acs.org The involvement of a solvent molecule, such as formic acid (as a model for the Beckmann solution), was found to significantly reduce the energy barrier for this shift by approximately 50%. acs.org This underscores the importance of including solvent effects in computational models to achieve accurate representations of reaction transition states.

Role of Non-Bonded Interactions in Stereoselectivity

Non-bonded interactions, although weaker than covalent bonds, play a critical role in dictating the three-dimensional structure of molecules and the stereochemical outcome of reactions. In the context of this compound and its analogues, attractive, non-bonded interactions have been shown to be a key factor in controlling stereoselectivity during their synthesis.

Research has demonstrated that highly stereoselective ring expansion reactions to form substituted azepan-2-ones can be mediated by attractive, non-bonded cation-π interactions. wiley-vch.deaubelabunc.com Specifically, in the azide-mediated asymmetric ring expansion reactions, a cation-π interaction between an aryl group and the N2+ leaving group can influence the stereoselectivity. researchgate.net This was investigated through both experimental and computational studies on a series of 1,3-hydroxyalkyl azides with electronically tuned aromatic substituents. researchgate.net

The computational methodology used in these studies involved optimization, single point, and frequency calculations using Gaussian programs. wiley-vch.de The levels of theory employed were MP2/6-31G* and MP2/6-311+G**//MP2/6-31G*. wiley-vch.de Solvent effects were incorporated using the CPCM method with a dielectric constant corresponding to dichloromethane, the experimental solvent. wiley-vch.de These calculations supported the hypothesis that a cation-pi interaction plays a significant role in determining the stereochemical outcome of these reactions. researchgate.net

The table below presents relative energies of different conformers of a heteroatom-substituted cyclohexane intermediate model system, which is a precursor in the ring expansion to form the azepan-2-one ring. The calculations highlight the energetic differences between various conformations, which are influenced by non-bonded interactions.

| Conformer | Total Energy (HF) | Relative Energy (kcal/mol) |

|---|---|---|

| Abα | -509.3713410 | 0.0 |

| Abγ | -509.3694586 | 1.2 |

| Aaα | -509.3607392 | 6.7 |

| Aaγ | -509.3600171 | 7.1 |

| Acα | -509.3560575 | 9.6 |

| Aaβ | -509.3537409 | 11.0 |

| Acβ | -509.3485749 | 14.3 |

This table displays the total and relative energies for different conformers of a model system, calculated at the HF level of theory. The variation in energy highlights the influence of non-bonded interactions on conformational stability. wiley-vch.de

Molecular Modeling and Simulation

Molecular modeling and simulation are powerful techniques used to predict and analyze the conformational behavior and intermolecular interactions of molecules. For ε-caprolactam and its derivatives, these methods have been applied to understand their structural properties and how they interact with other molecules.

Conformational studies on ε-caprolactam have shown that it primarily adopts a chair-type conformation with a planar lactam group. researchgate.netrsc.org The introduction of substituents, such as a tert-butyl group at the C-5 position, can influence the conformational equilibrium. For instance, in a 6-substituted caprolactam, a –COOMe group prefers an equatorial position but can be forced into an axial orientation by a bulky N-substituent. rsc.org

Molecular dynamics simulations have been used to study the complexation behavior of a p-tert-butylcalix aubelabunc.comarene derivative with butylammonium (B8472290) ions. scispace.com These simulations, using the CVFF force field, provided insights into the conformational changes and binding energies of the host-guest complexes. scispace.com While this study does not directly involve this compound, the methodologies are applicable to understanding its potential interactions.

Theoretical studies have also been conducted to explore ways to improve the dispersion of carbon nanotubes in polycaprolactam by functionalizing the caprolactam unit to enhance intermolecular interactions. acs.org This highlights the utility of computational methods in materials science applications involving caprolactam-based polymers.

The table below summarizes the computational methods and findings from various studies on caprolactam and related systems.

| System | Computational Method | Key Finding | Reference |

|---|---|---|---|

| ε-Caprolactam | B3LYP/6-311+G(d,p) | Calculation of the ring inversion energy barrier (ΔG‡ = 10.5 kcal/mol). | researchgate.net |

| Substituted ε-caprolactams | X-ray crystallography and NMR spectroscopy | All analyzed caprolactams adopt a chair type conformation with a planar lactam. | rsc.org |

| Heteroatom-Substituted Cyclohexane Intermediate | MP2/6-31G, MP2/6-311+G**//MP2/6-31G | Stereoselectivity is influenced by attractive, non-bonded cation-π interactions. | wiley-vch.de |

| p-tert-butylcalix aubelabunc.comarene derivative + butylammonium ions | AM1, MM, CVFF, MD simulations | Calculated complexation energies and simulated ionophoric behavior. | scispace.com |

This table provides a summary of different computational approaches and their significant findings in the study of caprolactam and its derivatives.

Chemical Transformations and Derivatization of 5 Tert Butylazepan 2 One

Functionalization of the Azepan-2-one (B1668282) Core

The azepan-2-one ring, substituted with a sterically demanding tert-butyl group, offers several sites for chemical modification. These include the amide nitrogen, the carbonyl group, and the tert-butyl substituent itself.

Reactions at the Amide Nitrogen

The secondary amide functionality within the 5-Tert-butylazepan-2-one core is a key site for derivatization. The nitrogen atom can act as a nucleophile, allowing for the introduction of a variety of substituents.

N-Alkylation and N-Acylation: The nitrogen atom of the lactam can be deprotonated by a suitable base (e.g., sodium hydride) to form an amidate anion. This potent nucleophile can then react with electrophiles such as alkyl halides or acyl chlorides in a nucleophilic substitution reaction to yield N-alkylated or N-acylated derivatives, respectively. This functionalization can alter the molecule's physical and chemical properties and is a common strategy in the synthesis of complex nitrogen-containing compounds. While the nucleophilicity of the indole nitrogen is mitigated, methods for its enantioselective N-alkylation have been developed, suggesting that similar strategies could be applied to lactams. nih.govbeilstein-journals.org

SN2 Reactions at the Amide Nitrogen: Recent advances have demonstrated the possibility of bimolecular nucleophilic substitution (SN2) reactions occurring directly at the amide nitrogen. nih.gov This novel approach involves activating the amide nitrogen with a suitable leaving group, such as a sulfonate. The activated intermediate can then react with various nucleophiles, including amines, to form new nitrogen-nitrogen bonds, leading to hydrazide derivatives. nih.gov This strategy opens up unique avenues for derivatizing the this compound core.

| Reaction Type | Typical Reagents | Product Type |

|---|---|---|

| N-Alkylation | 1. Base (e.g., NaH) 2. Alkyl halide (R-X) | N-Alkyl-5-tert-butylazepan-2-one |

| N-Acylation | 1. Base (e.g., NaH) 2. Acyl chloride (RCOCl) | N-Acyl-5-tert-butylazepan-2-one |

Modifications at the Carbonyl Group

The carbonyl group is a cornerstone of the lactam's reactivity, susceptible to reduction, conversion to other functional groups, and nucleophilic attack that can lead to ring-opening.

Reduction to Cyclic Amines: The amide carbonyl can be completely reduced to a methylene (B1212753) group (-CH₂-) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts this compound into the corresponding saturated seven-membered heterocycle, 5-tert-butylazepane.

Conversion to Thiolactams: The carbonyl oxygen can be replaced with a sulfur atom in a thionation reaction. The most common and effective reagent for this transformation is Lawesson's reagent. organic-chemistry.orgmdpi.com The reaction proceeds by converting the carbonyl group into a thiocarbonyl group, yielding 5-Tert-butylazepan-2-thione. This conversion is often used to modulate the biological activity of lactam-containing molecules. nih.gov

Reaction with Organometallic Reagents: Grignard reagents (RMgX) are potent nucleophiles that can attack the electrophilic carbonyl carbon. libretexts.orglibretexts.org In reactions with lactams, this typically involves a nucleophilic addition to the carbonyl group. The resulting intermediate can be unstable and lead to ring-opening, ultimately forming an amino ketone after acidic workup. An excess of the Grignard reagent can lead to a second addition to the newly formed ketone, resulting in a tertiary alcohol. masterorganicchemistry.comyoutube.com

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Reduction | Lithium aluminum hydride (LiAlH₄) | 5-Tert-butylazepane |

| Thionation | Lawesson's Reagent | 5-Tert-butylazepan-2-thione |

| Grignard Reaction (Ring Opening) | 1. Grignard reagent (RMgX) 2. H₃O⁺ workup | Amino ketone |

Reactions Involving the Tert-butyl Substituent

The tert-butyl group is generally considered a sterically bulky and chemically robust substituent, often used to enforce specific conformations or to act as a protecting group due to its inertness. nbinno.com Its C-H bonds have a high bond dissociation energy, making them difficult to functionalize. udg.educhemrxiv.org However, recent breakthroughs in catalysis have enabled the selective oxidation of these strong C-H bonds.

A highly electrophilic manganese catalyst has been shown to activate hydrogen peroxide and effectively hydroxylate the sterically congested primary C-H bonds of a tert-butyl group. udg.educhemrxiv.orgresearchgate.net This method allows for the site-selective conversion of one of the methyl groups on the tert-butyl substituent into a hydroxymethyl group (-CH₂OH). This transformation is significant as it converts the traditionally non-functional tert-butyl group into a handle for further synthetic elaboration. udg.educhemrxiv.orgresearchgate.net

This compound as a Synthetic Intermediate

The strategic placement of the tert-butyl group and the inherent reactivity of the lactam ring make this compound a valuable intermediate in organic synthesis.

Building Block in the Synthesis of Complex Molecules

The true synthetic value of this compound is most evident in its chiral form. A procedure for the synthesis of enantiomerically enriched (R)-5-tert-butylazepan-2-one has been developed, highlighting its importance as a chiral building block. nih.gov The method involves a diastereoselective ring-expansion of a 4-substituted cyclohexanone (B45756) using a chiral auxiliary. nih.gov

Chiral lactams are privileged scaffolds in the synthesis of a wide range of biologically active molecules, particularly alkaloids. researchgate.netnih.govnih.gov Enantiopure lactams, such as the derivatives of this compound, serve as versatile starting materials, allowing for the stereocontrolled introduction of substituents and the construction of complex, polycyclic systems. The tert-butyl group can serve to direct the stereochemical outcome of subsequent reactions due to its significant steric bulk.

Precursor for Nitrogen-Containing Heterocycles

The this compound structure can be manipulated to serve as a precursor for other classes of nitrogen-containing heterocycles. beilstein-journals.orgorganic-chemistry.orgnih.govmdpi.com

Synthesis of Substituted Azepanes: As mentioned previously, reduction of the lactam carbonyl group provides direct access to the corresponding 5-tert-butylazepane. Azepanes are an important class of seven-membered heterocycles, though they are less represented in medicinal chemistry compared to their five- and six-membered counterparts. nih.gov The ability to synthesize substituted azepanes from readily available lactams is therefore a valuable synthetic tool.

Ring Transformation Reactions: The azepan-2-one ring itself can potentially undergo ring transformation reactions to yield different heterocyclic systems. For example, photochemical rearrangements of related N-vinyl lactams have been shown to produce azepin-4-ones, demonstrating a ring-expansion strategy. nih.gov While specific examples starting from this compound are not detailed, the principle of using lactams as scaffolds for constructing other ring systems is an active area of research. These transformations can lead to the formation of bicyclic compounds or entirely different heterocyclic cores, expanding the synthetic utility of the starting lactam.

Derivatization for Analytical Purposes

Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, which has properties that are more amenable to a particular analytical technique. For this compound, derivatization is primarily employed to enhance its volatility and thermal stability for gas chromatography (GC) analysis, and to improve its ionization efficiency for mass spectrometry (MS) detection.

Silylation Derivatization

Silylation is a common derivatization technique that involves the replacement of an active hydrogen atom in a molecule with a silyl group, typically a trimethylsilyl (B98337) (TMS) group. This process is particularly useful for compounds containing functional groups such as alcohols, phenols, carboxylic acids, amines, and amides. In the case of this compound, the secondary amide hydrogen is the primary site for silylation.

The main purpose of silylating this compound is to increase its volatility and reduce its polarity, making it more suitable for GC analysis. The introduction of a bulky, non-polar silyl group masks the polar N-H bond, which can otherwise lead to poor peak shape and adsorption on the GC column.

Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS). The reaction is typically carried out in an aprotic solvent.

Table 1: Common Silylating Agents and Reaction Conditions

| Silylating Agent | Catalyst | Typical Solvent | Reaction Conditions |

| BSTFA | TMCS (e.g., 1%) | Acetonitrile, Pyridine | 60-100°C, 15-60 min |

| MSTFA | None or TMCS | Dichloromethane, Chloroform | Room Temp to 80°C, 30 min |

| HMDS | TMCS | Pyridine | 50-120°C, 5 min to several hours |

This table presents typical conditions and may require optimization for this compound.

The resulting silyl derivative of this compound exhibits improved chromatographic behavior, with sharper and more symmetrical peaks in GC, and can provide characteristic fragmentation patterns in MS for structural confirmation.

Other Derivatization Strategies

Besides silylation, other derivatization strategies can be employed for the analysis of lactams like this compound, particularly for liquid chromatography (LC) based methods where volatility is not a concern. These methods often aim to introduce a chromophore or fluorophore into the molecule to enhance its detection by UV-Vis or fluorescence detectors.

Acylation, for instance, involves the introduction of an acyl group. Reagents such as pentafluorobenzoyl chloride or heptafluorobutyric anhydride can be used to derivatize the amide nitrogen. These reagents introduce highly electronegative atoms, which can enhance sensitivity in electron capture detection (ECD) for GC or in negative ion mode mass spectrometry.

Another approach is alkylation, which involves the introduction of an alkyl group. While less common for amides compared to amines, certain alkylating agents can react with the amide nitrogen under specific conditions.

Table 2: Alternative Derivatization Reagents and their Applications

| Derivatization Strategy | Reagent | Purpose | Analytical Technique |

| Acylation | Pentafluorobenzoyl chloride | Enhanced ECD signal | GC-ECD |

| Acylation | Heptafluorobutyric anhydride | Enhanced MS sensitivity | GC-MS, LC-MS |

| Alkylation | Pentafluorobenzyl bromide | Enhanced ECD signal | GC-ECD |

The applicability of these reagents to this compound would require experimental validation.

Comparison of Reactivity with Other Lactams

The reactivity of lactams is significantly influenced by ring size, substitution, and the nature of the substituents. The seven-membered ring of an azepan-2-one (caprolactam) derivative like this compound generally imparts a moderate level of ring strain compared to smaller lactams like β-lactams (four-membered rings) and γ-lactams (five-membered rings).

β-lactams, such as those found in penicillin and cephalosporin antibiotics, are highly reactive due to significant ring strain, making the amide bond susceptible to nucleophilic attack. nih.govnih.gov This high reactivity is crucial for their biological activity. In contrast, the larger, less strained ring of this compound results in a more stable and less reactive amide bond.

The presence of the bulky tert-butyl group at the 5-position can also influence the reactivity of the molecule. This group may exert steric hindrance, potentially shielding the carbonyl group from nucleophilic attack to some extent. However, it is distant from the reacting amide bond and its electronic effect is primarily inductive, which is generally less significant than resonance effects.

Compared to the unsubstituted caprolactam, the tert-butyl group in this compound is expected to have a minor impact on the intrinsic reactivity of the lactam ring. The primary determinant of its reactivity remains the moderate ring strain of the seven-membered ring.

Table 3: Qualitative Reactivity Comparison of Lactam Rings

| Lactam Ring System | Ring Size | Relative Ring Strain | General Reactivity | Example |

| β-Lactam | 4 | High | High | Penicillin |

| γ-Lactam | 5 | Moderate | Moderate | Pyrrolidinone |

| δ-Lactam | 6 | Low | Low | Piperidinone |

| ε-Lactam (Azepan-2-one) | 7 | Moderate | Moderate | Caprolactam, this compound |

This comparison highlights that while this compound is not as reactive as the highly strained β-lactams, its reactivity is comparable to other medium-sized lactam rings and is sufficient for various chemical transformations and derivatizations.

Future Directions and Emerging Research Avenues for 5 Tert Butylazepan 2 One

Development of More Efficient and Sustainable Synthetic Methodologies

The chemical industry's increasing emphasis on green chemistry is driving research towards more environmentally benign and efficient methods for synthesizing lactams, including 5-tert-butylazepan-2-one. mdpi.com Future efforts will likely focus on moving away from traditional synthetic routes that may involve harsh reagents or produce significant waste.

Key areas of development include:

Bio-based Feedstocks: A significant trend in sustainable chemistry is the use of renewable starting materials. d-nb.info Research into the synthesis of novel lactams from terpenes, such as limonene (B3431351) and β-pinene, showcases a promising path toward creating bio-based polyamides. d-nb.inforesearchgate.netnih.gov This approach, while not yet applied directly to this compound, establishes a precedent for exploring sustainable precursors for its synthesis.

Mechanochemistry: The Beckmann rearrangement, a classic method for lactam synthesis, is being reimagined through solvent-free mechanochemical processes. acs.org This technique, which involves grinding reagents together, can lead to high yields of products like ε-caprolactam and reduces the need for potentially hazardous solvents. acs.org Applying mechanochemistry to the synthesis of substituted caprolactams is a logical and sustainable next step.

Catalytic Innovations: The development of recyclable catalysts and one-pot reactions are central to improving atom economy and reducing waste in the synthesis of N-heterocycles. mdpi.com Future syntheses of this compound could benefit from novel catalytic systems that offer higher efficiency and easier separation, aligning with the principles of green chemistry.

Advanced Mechanistic Studies on Reaction Pathways

A deeper, quantitative understanding of the reaction mechanisms that govern the synthesis of substituted lactams is crucial for optimizing existing methods and designing new ones. For this compound, which is often synthesized enantiomerically pure via asymmetric reactions, mechanistic clarity is paramount.

Asymmetric Schmidt Reaction: The synthesis of enantiomerically enriched (R)-5-tert-butylazepan-2-one has been achieved using a hydroxyalkyl azide-mediated intramolecular Schmidt reaction. aubelabunc.comresearchgate.netresearchgate.net Advanced mechanistic studies are delving into the intricacies of this ring-expansion reaction. It is understood that the reaction proceeds through the formation of intermediate spirocyclic 1,3-oxazinanes that equilibrate before the crucial bond migration step. researchgate.net The stereochemical outcome is controlled by subtle stereoelectronic factors. researchgate.net Further research, combining experimental data with computational analysis, is exploring the role of non-bonded interactions, such as cation-pi interactions between an aryl group on the chiral auxiliary and the N₂⁺ leaving group, in dictating the high stereoselectivity observed. researchgate.net